N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
Description
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound with the molecular formula C₂₂H₁₉N₃O₄ and a molecular weight of 389.4 g/mol . Its structure integrates three key pharmacophoric elements:
- A pyrrolidinylmethyl linker, which enhances conformational flexibility and interactions with biological targets.
- A benzo[d]oxazol-2-yl substituent, a heterocyclic moiety associated with antimicrobial and enzyme inhibitory activities .
The compound’s CAS number is 1798540-83-6 .
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c26-20(16-12-14-6-1-3-9-18(14)28-21(16)27)23-13-15-7-5-11-25(15)22-24-17-8-2-4-10-19(17)29-22/h1-4,6,8-10,12,15H,5,7,11,13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEZSSOLARVJDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Structural Overview
The compound features a unique combination of functional groups, including:
- Benzo[d]oxazole moiety
- Pyrrolidine ring
- Carboxamide group
These structural elements suggest a promising profile for various biological activities, particularly in medicinal chemistry.
While specific mechanisms of action for this compound remain under investigation, preliminary studies indicate potential interactions with key biological targets. These may include:
- Enzymatic inhibition
- Receptor binding
- Modulation of signaling pathways
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing similar structural motifs have shown effectiveness against various bacterial strains and fungi. The compound may serve as a scaffold for developing new antimicrobial agents.
Antitumor Activity
In studies involving structurally related compounds, significant antitumor effects have been documented. For example, compounds featuring the benzo[d]oxazole and pyrrolidine structures have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 and MDA-MB-231. This suggests that this compound may possess similar antitumor properties.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with other related compounds exhibiting similar biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzo[d]oxazole + Pyrrolidine | Antitumor activity |
| Compound B | Benzothiazole + Piperidine | Antidepressant effects |
| Compound C | Indole + Propanamide | Anti-inflammatory properties |
The unique combination of functional groups in this compound suggests distinct pharmacological properties compared to these similar compounds.
Case Studies and Research Findings
-
Antitumor Efficacy : A study demonstrated that derivatives of the benzo[d]oxazole structure exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest.
"The combination of these compounds with standard chemotherapeutics showed a synergistic effect, enhancing overall efficacy" .
-
Antimicrobial Studies : Another research highlighted the antimicrobial potential of related derivatives against resistant bacterial strains. The findings suggested that these compounds could disrupt bacterial cell membranes, leading to cell lysis.
"Preliminary results indicate selective interactions that warrant further exploration for therapeutic applications" .
- Inflammatory Response Modulation : Research on similar compounds indicated their ability to inhibit nitric oxide production in macrophages, suggesting anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
Comparison with Similar Compounds
Key Observations :
- The pyridinylmethyl derivative () lacks the benzo[d]oxazole and pyrrolidine groups but retains fluorescence due to the chromene core. This highlights the chromene carboxamide’s role in optical applications .
- Antitubercular activity in N-(5-(1-acetylpyrazol-3-yl)benzo[d]oxazol-2-yl)benzamide () demonstrates that combining benzo[d]oxazole with pyrazoline pharmacophores enhances efficacy against Mycobacterium tuberculosis .
Compounds with Pyrrolidine-Benzo[d]oxazole Hybrid Scaffolds
Key Observations :
- The methylthiophenyl-propanamide derivative () replaces the chromene carboxamide with a propanamide chain, likely altering solubility and membrane permeability due to increased hydrophobicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
